Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-
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Overview
Description
NC-1300-B is a benzimidazole derivative known for its potent inhibitory effects on the proton pump, specifically the hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase) enzyme. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of gastric ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NC-1300-B involves the addition of a methoxy group to the benzimidazole ring of its precursor, NC-1300. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the methoxylation process .
Industrial Production Methods
Industrial production of NC-1300-B follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NC-1300-B primarily undergoes substitution reactions due to the presence of the benzimidazole ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the benzimidazole ring .
Scientific Research Applications
NC-1300-B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving proton pumps.
Medicine: Explored for its potential therapeutic applications in treating gastric ulcers and other digestive disorders.
Industry: Utilized in the development of new pharmaceuticals targeting proton pumps.
Mechanism of Action
NC-1300-B exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, which is responsible for the final step in the production of gastric acid. By binding to this enzyme, NC-1300-B prevents the exchange of hydrogen and potassium ions, thereby reducing gastric acid secretion. This mechanism is similar to that of other proton pump inhibitors but with unique structural modifications that enhance its efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of NC-1300-B
NC-1300-B stands out due to its specific structural modifications, such as the addition of a methoxy group to the benzimidazole ring. These modifications enhance its inhibitory effects on the proton pump, making it more effective in reducing gastric acid secretion compared to some other proton pump inhibitors .
Properties
Molecular Formula |
C17H19N3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfinylmethyl]aniline |
InChI |
InChI=1S/C17H19N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22(21)11-13-6-4-5-7-16(13)20(2)3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
NEGXXYIOWVTFAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=C3N(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=C3N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC 1300 B NC 1300B NC-1300-B NC-1300B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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